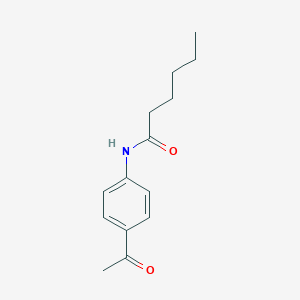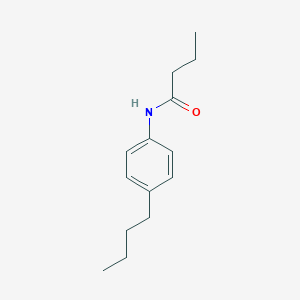
N-(4-butylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)butanamide, also known as phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first synthesized in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam has been shown to improve memory, learning, and focus, making it a popular choice among students and professionals.
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)butanamidetam is not fully understood. However, it is believed to work by enhancing the activity of acetylcholine, a neurotransmitter that is involved in memory and learning. Phenylpiracetam also increases the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. It also increases the levels of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. In addition, N-(4-butylphenyl)butanamidetam has been found to have antioxidant properties, which may protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)butanamidetam in lab experiments is its ability to improve cognitive function in animal models. This can be useful in studying the effects of cognitive impairment and potential treatments for cognitive disorders. However, one limitation of using N-(4-butylphenyl)butanamidetam is its relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-butylphenyl)butanamidetam. One area of interest is its potential use in treating cognitive impairment caused by neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in high-stress or high-performance situations. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)butanamidetam and its long-term effects.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)butanamidetam involves the reaction of 4-butylphenol with bromobutane to produce 4-butylphenylbutanol. This intermediate is then reacted with acetic anhydride to yield N-(4-butylphenyl)butanamidetam. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and humans. In addition, N-(4-butylphenyl)butanamidetam has been found to be effective in treating cognitive impairment caused by stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-7-12-8-10-13(11-9-12)15-14(16)6-4-2/h8-11H,3-7H2,1-2H3,(H,15,16) |
Clave InChI |
KJKBZNIYJCSOLJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



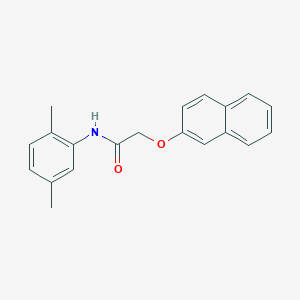

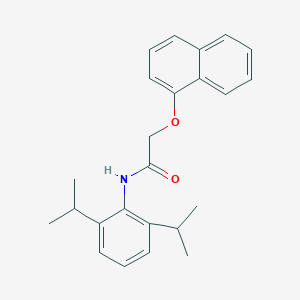
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)


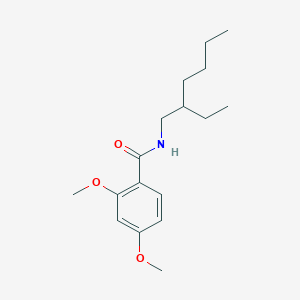
![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)

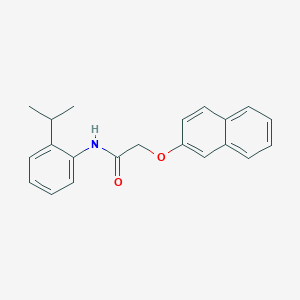
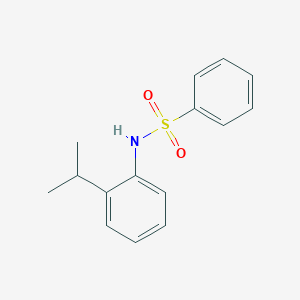
![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)

